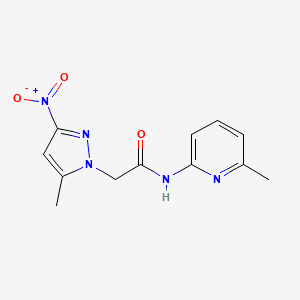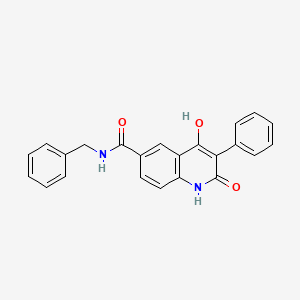![molecular formula C24H26ClN3O2 B11070889 (4-Butoxyphenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11070889.png)
(4-Butoxyphenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BUTOXYPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C24H26ClN3O2 . This compound features a quinoline moiety, a piperazine ring, and a butoxyphenyl group, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BUTOXYPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common route involves the reaction of 7-chloro-4-quinoline with piperazine under controlled conditions to form the piperazinoquinoline intermediate. This intermediate is then reacted with 4-butoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-BUTOXYPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
Chemistry
In chemistry, (4-BUTOXYPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
Biologically, this compound has been studied for its potential antimicrobial and antimalarial properties. The quinoline moiety is known for its activity against certain pathogens, making this compound a candidate for drug development .
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest .
Industry
Industrially, (4-BUTOXYPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of (4-BUTOXYPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with enzyme active sites, inhibiting their activity . These interactions lead to the compound’s biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-BUTOXYPHENYL)[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]METHANONE is unique due to the presence of the butoxyphenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities .
Properties
Molecular Formula |
C24H26ClN3O2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(4-butoxyphenyl)-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26ClN3O2/c1-2-3-16-30-20-7-4-18(5-8-20)24(29)28-14-12-27(13-15-28)23-10-11-26-22-17-19(25)6-9-21(22)23/h4-11,17H,2-3,12-16H2,1H3 |
InChI Key |
FXXDXDQEWLGFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11070816.png)
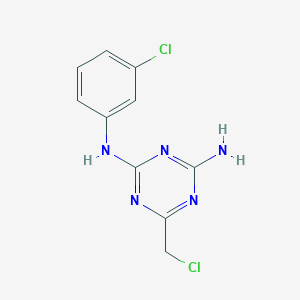
![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11070821.png)
![4-(4-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11070824.png)
![4-[(4-Methylphenyl)sulfanyl]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile](/img/structure/B11070839.png)
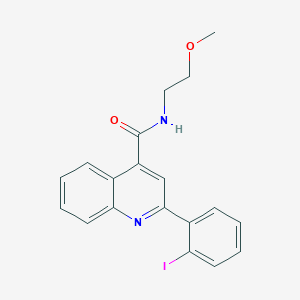
![3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11070844.png)
![methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11070845.png)
![Methyl {4-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]phenoxy}acetate](/img/structure/B11070848.png)
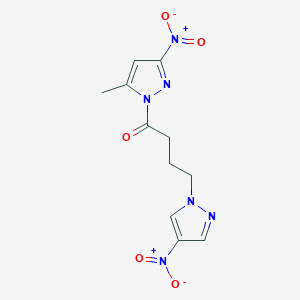
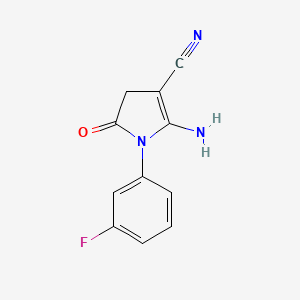
![3-{[(4-Chlorophenyl)acetyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B11070869.png)
